molecular formula C10H10O B1215093 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene CAS No. 2461-34-9

1,2-Epoxy-1,2,3,4-tetrahydronaphthalene

Cat. No. B1215093
CAS RN: 2461-34-9
M. Wt: 146.19 g/mol
InChI Key: ZWBOIOUXXAJRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Epoxy-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C10H10O . It is a derivative of 1,2,3,4-Tetrahydronaphthalene (Tetralin ™), a bicyclic hydrocarbon that is a constituent of petroleum and coal tar .


Synthesis Analysis

The synthesis of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene involves treating 1,2-dihydronaphthalene with Oxone®. The product is obtained in the form of an oil.


Molecular Structure Analysis

The molecular structure of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1,2-Epoxy-1,2,3,4-tetrahydronaphthalene is a derivative of Tetralin, which is used as a hydrogen-donor solvent, for example in coal liquifaction . It functions as a source of H2, which is transferred to the coal .


Physical And Chemical Properties Analysis

1,2-Epoxy-1,2,3,4-tetrahydronaphthalene has a molecular weight of 146.19 . More detailed physical and chemical properties are not available in the sources.

Safety And Hazards

1,2-Epoxy-1,2,3,4-tetrahydronaphthalene may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It is also suspected of causing cancer . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBOIOUXXAJRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3C1O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947508
Record name 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Epoxy-1,2,3,4-tetrahydronaphthalene

CAS RN

2461-34-9
Record name 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dialin oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-EPOXYTETRALIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4Z9CF52D1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

36.5 g of 1,2-dihydronaphthalene (280.3 mmol) are treated with Oxone® according to the method described in Step A of Example 8 to yield the expected product in the form of an oil.
Quantity
36.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mechanically stirred solution of 1,2-dihydronaphthalene (0.01 mol), dodecane (0.00 mol), urea (0.208 mol), sodium bicarbonate (0.003 mol) and manganese sulphate (0.1 mmol) in 10.0 ml of water and 30 ml of dichloromethane at 25° C. is added 30% aqueous hydrogen peroxide (0.4 mol) in three equal portions over a period of 3 hours. After 4 hours the reaction mixture was extracted with 4×5 ml diethyl ether. The combined organic layer was dried over anhydrous sodium sulphate. Removal of solvent yielded 1,2-dihydronaphthalene oxide in 99% yield with selectivity 95%.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 mol
Type
reactant
Reaction Step One
Name
Quantity
0.208 mol
Type
reactant
Reaction Step One
Quantity
0.003 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Epoxy-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
Reactant of Route 2
1,2-Epoxy-1,2,3,4-tetrahydronaphthalene
Reactant of Route 3
1,2-Epoxy-1,2,3,4-tetrahydronaphthalene
Reactant of Route 4
1,2-Epoxy-1,2,3,4-tetrahydronaphthalene
Reactant of Route 5
Reactant of Route 5
1,2-Epoxy-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
1,2-Epoxy-1,2,3,4-tetrahydronaphthalene

Citations

For This Compound
113
Citations
J Booth, E Boyland, T Sato, P Sims - Biochemical Journal, 1960 - ncbi.nlm.nih.gov
… first converted into 1:2-dihydro-1:2-epoxynaphthalene, then this difference may be due to the relative reactivities of this epoxide and 1:2-epoxy1:2:3:4-tetrahydronaphthalene. Instances …
Number of citations: 86 www.ncbi.nlm.nih.gov
E Boyland, P Sims - Biochemical Journal, 1960 - ncbi.nlm.nih.gov
… or with 1:2-epoxy-1:2:3:4-tetrahydronaphthalene (II) contained … treated with 1:2-epoxy-1:2:3:4tetrahydronaphthalene. … rabbits treated with 1:2-epoxy-1:2:3:4-tetrahydronaphthalene (see …
Number of citations: 79 www.ncbi.nlm.nih.gov
E Boyland, GS Ramsay, P Sims - Biochemical Journal, 1961 - ncbi.nlm.nih.gov
… The bile of rats treated with 1:2-epoxy1:2:3:4-tetrahydronaphthalene containedfive amino acid conjugates indistinguishable from those present in the bile of rats treated with 1:2-dihydro…
Number of citations: 96 www.ncbi.nlm.nih.gov
CL Klein, ED Stevens - Acta Crystallographica Section C: Crystal …, 1984 - scripts.iucr.org
(IUCr) Structure of syn-3,4-dimethoxy-1,2-epoxy-1,2,3,4-tetrahydronaphthalene, C12H14O3 Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research …
Number of citations: 6 scripts.iucr.org
P Sims - Biochemical Journal, 1965 - ncbi.nlm.nih.gov
1, 4-Epoxy-1, 4-dihydronaphthalene is converted by rats into 1, 4: 2, 3-diepoxy-1, 2, 3, 4-tetrahydronaphthalene, which was isolated from the urine. The synthesis of the diepoxide is …
Number of citations: 18 www.ncbi.nlm.nih.gov
YT Lee, JF Fisher - Bulletin of the Korean Chemical Society, 1997 - pdf.lookchemmall.com
The arene epoxides from naphthalene, 1B, 2o-dihydroxy-3o, 4o-epoxy-(1) and 1f, 2o-dihydroxy-3f, 4ß-epoxy-1, 2, 3, 4-tetrahydronaphthalene (2)(anti-and syn-diol epoxide), 1, 2-epoxy-…
Number of citations: 3 pdf.lookchemmall.com
T Watabe, A Hiratsuka, T Tsurumori - Biochemical and biophysical …, 1985 - Elsevier
Enantiomers of 1,2-epoxy-1,2,3,4-tetrahydronaphthalene (ETN) were conjugated with glutathione (GSH) specifically at their benzylic oxiran carbons, with a marked difference in rate [(1R…
Number of citations: 8 www.sciencedirect.com
K Bhandari, VL Sharma, CM Singh, G Shankar… - 2000 - nopr.niscpr.res.in
Thirteen 1-amino - 1,2,3,4 - tetrahydronaphthalen-2 - ols 5-17 have been synthesized via epoxide ring opening with various amines. The products are invariably trans with amine …
Number of citations: 6 nopr.niscpr.res.in
MN Akhtar, DR Boyd, JG Hamilton - Journal of the Chemical Society …, 1979 - pubs.rsc.org
(–)-Menthyloxyacetyl derivatives of trans-2-bromo-1-hydroxy-1,2,3,4-tetrahydronaphthalene and trans-2 bromo-1-hydroxy-1,2,3,4-tetra hydroanthracene have been synthesized and …
Number of citations: 21 pubs.rsc.org
MN Akhtar, DR Boyd, JG Hamilton - 1979 - hero.epa.gov
Synthesis of dextro-naphthalene and levo-naphthalene and anthracene 1,2-oxides | Health & Environmental Research Online (HERO) | US EPA Jump to main content US EPA United …
Number of citations: 0 hero.epa.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.